molecular formula C15H14FNO B229189 N-(4-ethylphenyl)-3-fluorobenzamide

N-(4-ethylphenyl)-3-fluorobenzamide

Cat. No.: B229189
M. Wt: 243.28 g/mol
InChI Key: UIWHWHPSNNMWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a fluorine atom at the meta position (C3) of the benzoyl ring and a 4-ethylphenyl substituent attached via the amide nitrogen. This compound belongs to the fluorobenzamide class, which is notable for its structural versatility in medicinal chemistry and agrochemical applications. The fluorine atom at C3 introduces electronic effects, such as modulating the electron density of the aromatic ring and influencing intermolecular interactions (e.g., hydrogen bonding or van der Waals forces) in biological systems .

For instance, fluorobenzamides are frequently explored as kinase inhibitors, ligands for metal coordination, and bioactive agents in pesticide development .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-fluorobenzamide

InChI

InChI=1S/C15H14FNO/c1-2-11-6-8-14(9-7-11)17-15(18)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

UIWHWHPSNNMWJG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Fluorobenzamide Derivatives

Compound Name Fluorine Position Key Substituents Biological Activity/Notes Reference
N-(4-ethylphenyl)-3-fluorobenzamide C3 4-ethylphenyl Potential kinase inhibitor candidate
N-(4-ethylphenyl)-4-fluorobenzamide C4 4-ethylphenyl Higher lipophilicity; unstudied activity
SW088799 C4 4-ethylphenyl, C3-sulfamoyl Active in human islet cell assays
N-(3,4-difluorophenyl)-3-methylbenzamide C3, C4 3-methyl, 3,4-difluorophenyl Agrochemical applications (unrelated)

Physicochemical and Spectroscopic Properties

  • Solubility and Lipophilicity : The ethyl group increases logP compared to smaller substituents (e.g., methyl or chloro), as seen in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide , where chloro and methoxy groups reduce lipophilicity .
  • Fluorescence : Fluorine substitution can enhance fluorescence intensity, as observed in benzamide-Pb²⁺ complexes, though this property remains unexplored in this compound .

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